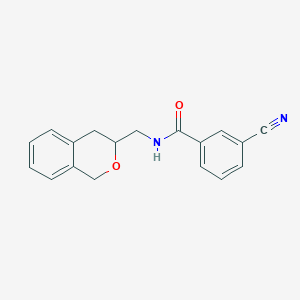

3-cyano-N-(isochroman-3-ylmethyl)benzamide

Description

3-cyano-N-(isochroman-3-ylmethyl)benzamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications including medicinal chemistry, drug design, and organic synthesis.

Properties

IUPAC Name |

3-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-10-13-4-3-7-15(8-13)18(21)20-11-17-9-14-5-1-2-6-16(14)12-22-17/h1-8,17H,9,11-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVRCKILJMSTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyano-N-(isochroman-3-ylmethyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of isochroman-3-ylmethylamine with 3-cyanobenzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-cyano-N-(isochroman-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the benzamide moiety is replaced by other functional groups.

Scientific Research Applications

3-cyano-N-(isochroman-3-ylmethyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored in drug design and development, particularly for its potential to interact with specific biological targets.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(isochroman-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group and the benzamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-cyano-N-(isochroman-3-ylmethyl)benzamide can be compared with other similar compounds such as:

N-(isochroman-3-ylmethyl)benzamide: Lacks the cyano group, which may result in different reactivity and biological activity.

3-cyano-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of the isochroman-3-ylmethyl group, leading to different chemical and biological properties.

3-cyano-N-(isochroman-3-yl)benzamide: Similar but without the methyl group, which can affect its solubility and reactivity.

Biological Activity

3-cyano-N-(isochroman-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 250.30 g/mol

- CAS Number : 2034447-53-3

This compound features a cyano group and an isochroman moiety, which are believed to contribute to its diverse biological activities.

Research indicates that this compound may interact with various biological targets, leading to multiple therapeutic effects. The proposed mechanisms include:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways, such as monoamine oxidase, which is crucial for neurotransmitter regulation.

- Receptor Binding : The structural similarity to known receptor ligands suggests that this compound may bind to G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. It has been suggested that the cyano group enhances its ability to interact with DNA or inhibit cancer cell proliferation .

- Antimicrobial Activity : Some derivatives of isochroman compounds have demonstrated antimicrobial properties. The presence of the benzamide moiety may enhance this activity by facilitating interactions with bacterial cell membranes .

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- Animal Models : In vivo studies have reported that administration of this compound resulted in significant reductions in tumor size in xenograft models, supporting its therapeutic potential against solid tumors.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a pro-apoptotic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Isochroman derivative | Anticancer, antimicrobial |

| Isochroman derivatives | Isochroman | Antioxidant, anti-inflammatory |

| Benzamide derivatives | Benzamide | Antimicrobial |

Q & A

Q. Why do some analogs show high enzyme inhibition but low cellular activity?

- Root Cause Analysis :

- Membrane Permeability : Measure Papp in Caco-2 monolayers; analogs with logD >3 often have poor uptake .

- Efflux Transporters : Inhibit P-gp with verapamil; if cellular IC50 decreases 10-fold, efflux is a key factor .

- Case Study : A thiophene-containing analog showed IC50 = 50 nM in purified kinase assays but >10 µM in cells due to P-gp-mediated efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.